An In-depth Technical Guide to 2-Benzyl-1,3-dioxolane: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-Benzyl-1,3-dioxolane: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with significant applications in organic synthesis, particularly as a protecting group for aldehydes. Its stability under various conditions and ease of removal make it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of 2-benzyl-1,3-dioxolane. Detailed experimental protocols for its synthesis and deprotection are presented, alongside its applications in research and industry.
Chemical Structure and Identification
2-Benzyl-1,3-dioxolane is characterized by a five-membered dioxolane ring with a benzyl group attached at the 2-position.[1] The structure combines a hydrophilic dioxolane moiety with a hydrophobic benzyl group, influencing its solubility and reactivity.
IUPAC Name: 2-benzyl-1,3-dioxolane[2] Synonyms: Phenylacetaldehyde ethylene acetal, 2-(Phenylmethyl)-1,3-dioxolane, Benzyldioxolane[2] CAS Number: 101-49-5[2] Molecular Formula: C₁₀H₁₂O₂[1] Molecular Weight: 164.20 g/mol [2] SMILES: C1COC(O1)CC2=CC=CC=C2[2] InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N[2]
Physicochemical Properties
2-Benzyl-1,3-dioxolane is a colorless to pale yellow liquid with a pleasant, sweet odor.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 115-120 °C at 12 mmHg | Thermo Fisher Scientific |
| Density | 1.085 g/mL | Thermo Fisher Scientific |
| Refractive Index (n20/D) | 1.520 - 1.522 | Thermo Fisher Scientific |
| Flash Point | 108 °C | Thermo Fisher Scientific |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
Synthesis and Deprotection
The primary application of 2-benzyl-1,3-dioxolane is as a protecting group for the carbonyl functional group of phenylacetaldehyde. This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction.
Synthesis of 2-Benzyl-1,3-dioxolane (Acetal Formation)
The most common method for the synthesis of 2-benzyl-1,3-dioxolane is the acid-catalyzed reaction of phenylacetaldehyde with ethylene glycol.[3] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.[3]
Deprotection of 2-Benzyl-1,3-dioxolane (Acetal Hydrolysis)
The removal of the dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis, which regenerates the original aldehyde.[3] This process is essentially the reverse of the formation reaction.
Experimental Protocols
Synthesis of 2-Benzyl-1,3-dioxolane
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-benzyl-1,3-dioxolane.
Deprotection of 2-Benzyl-1,3-dioxolane
Materials:
-
2-Benzyl-1,3-dioxolane
-
Acetone or Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 2-benzyl-1,3-dioxolane (1 equivalent) in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield phenylacetaldehyde.
Spectroscopic Characterization
The structure of 2-benzyl-1,3-dioxolane can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 5.1 (t, 1H, O-CH-O), 4.0-3.8 (m, 4H, O-CH₂-CH₂-O), 3.0 (d, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~137 (Ar-C), 129, 128, 126 (Ar-CH), 103 (O-CH-O), 65 (O-CH₂), 42 (Ar-CH₂) |
| FTIR (neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2900 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 164 (M⁺), 91 (tropylium ion, base peak), 73 |
Applications
Protecting Group in Organic Synthesis
The primary role of the 2-benzyl-1,3-dioxolane moiety is to serve as a protecting group for aldehydes.[4][5] Its stability in neutral and basic conditions allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[4][5]
Pharmaceutical and Agrochemical Intermediate
2-Benzyl-1,3-dioxolane is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Its structure can be found within more complex biologically active molecules. The stability and reactivity of the dioxolane ring make it a useful building block in medicinal chemistry.[6]
Flavor and Fragrance Industry
Due to its pleasant aromatic properties, 2-benzyl-1,3-dioxolane is also utilized in the formulation of perfumes and flavorings.[6]
Safety and Handling
2-Benzyl-1,3-dioxolane should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment such as gloves and safety glasses when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]
Conclusion
2-Benzyl-1,3-dioxolane is a fundamentally important molecule in organic chemistry with significant practical applications. Its role as a protecting group is well-established, and its utility as a synthetic intermediate continues to be explored in various fields, including drug discovery and materials science. This guide provides a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 2. 2-Benzyl-1,3-dioxolane | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. PubChemLite - 2-benzyl-1,3-dioxolane (C10H12O2) [pubchemlite.lcsb.uni.lu]
